(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone
Description
This compound is a hybrid heterocyclic molecule combining a benzo[d]thiazole moiety linked via an azetidine ring to an indole-2-yl methanone scaffold. The benzo[d]thiazole group is known for its electron-deficient aromatic system, often associated with biological activity in kinase inhibition and anticancer agents, while the indole-2-yl methanone moiety may contribute to π-π stacking or hydrogen-bonding interactions in target proteins .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(16-9-12-5-1-2-6-14(12)20-16)22-10-13(11-22)24-19-21-15-7-3-4-8-17(15)25-19/h1-9,13,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVMUIWGMQJSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)OC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and indole intermediates. The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
The azetidine ring is introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the benzo[d]thiazole and indole intermediates under controlled conditions. The final step involves the coupling of these intermediates to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Oxidation Reactions
The benzo[d]thiazole and indole moieties are susceptible to oxidation under specific conditions.
| Reagent/Conditions | Reaction Site | Products | Key Observations |
|---|---|---|---|
| KMnO₄ (acidic) | Benzo[d]thiazole sulfur atom | Sulfoxide/sulfone derivatives | Partial oxidation forms sulfoxide; excess forms sulfone |
| H₂O₂ (aqueous, mild) | Indole C3 position | 3-hydroxyindole derivatives | Selective oxidation without ring-opening |
| Ozone (O₃) | Azetidine ring | Ring-opened dicarbonyl compounds | Cleavage occurs at strained azetidine ring |
Reduction Reactions
Reductive modifications target carbonyl groups and unsaturated bonds:
Substitution Reactions
Nucleophilic and electrophilic substitutions occur at reactive sites:
Nucleophilic Substitution
| Reagent | Site | Product | Conditions |
|---|---|---|---|
| NH₃ (liquid) | Azetidine C3-O-benzo[d]thiazole | 3-aminoazetidine derivative | High temperature (100–120°C), sealed tube |
| Grignard reagents (RMgX) | Methanone carbonyl | Tertiary alcohol | Anhydrous THF, 0°C to room temperature |
Electrophilic Substitution
Ring-Opening and Rearrangement
The strained azetidine ring undergoes ring-opening under acidic or basic conditions:
| Conditions | Mechanism | Products | Applications |
|---|---|---|---|
| HCl (concentrated) | Acid-catalyzed hydrolysis | Linear amine-thioether compound | Generates intermediates for further functionalization |
| NaH (DMF) | Base-induced ring expansion | Seven-membered lactam | Entropically favored rearrangement |
Cross-Coupling Reactions
Transition metal-catalyzed reactions enable structural diversification:
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Reaction | Products | Stereochemical Outcomes |
|---|---|---|---|
| UV-A (365 nm, acetone) | [2+2] Cycloaddition at indole | Indole dimer or fused bicyclic compound | Diastereoselectivity depends on substituents |
| Visible light (Ru catalyst) | C–H activation at azetidine | Spirocyclic derivatives | Catalytic system enables regiocontrol |
Acid-Base Reactivity
The indole NH (pKa ~17) and azetidine N (pKa ~9) participate in proton transfer:
| Base | Site Deprotonated | Resulting Reactivity |
|---|---|---|
| NaH | Indole NH | Enhanced nucleophilicity at C3 |
| K₂CO₃ | Azetidine N | Facilitates alkylation at oxygen atom |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone is , with a molecular weight of 325.4 g/mol. The compound features a complex structure that includes a benzo[d]thiazole moiety, an azetidine ring, and an indole derivative, which contribute to its biological activities and potential applications.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that this compound may similarly possess cytotoxic effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing the benzo[d]thiazole scaffold have been evaluated for their effectiveness against bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria. This positions this compound as a promising candidate for developing new antimicrobial agents .
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds into electronic devices could enhance efficiency and performance .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring followed by coupling with the benzo[d]thiazole and indole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of related compounds, researchers synthesized derivatives based on the benzo[d]thiazole scaffold. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications to the azetidine or indole components could enhance potency .
Case Study 2: Antimicrobial Testing
Another study focused on testing similar compounds against common bacterial pathogens. The results showed that several derivatives effectively inhibited bacterial growth at low concentrations, highlighting the potential for developing new antibiotics based on this chemical framework .
Mechanism of Action
The mechanism of action of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and indole moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to changes in cellular processes, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with derivatives reported in the provided evidence, particularly those containing indole-thiazole or benzothiazole cores. Key comparisons include:
Pharmacological Activity
- Antitumor Potential: Indole-thiazole hybrids (e.g., compound 9b in ) exhibit IC50 values as low as 2.94 µM against HepG2 cells, attributed to thiadiazole/thiazole-mediated DNA intercalation or topoisomerase inhibition. The target compound’s benzothiazole-azetidine motif may enhance cellular permeability or target selectivity .
- Cannabinoid Receptor Affinity: Indole-derived cannabinoids () highlight the importance of side-chain length (4–6 carbons) for CB1 receptor binding. The target compound’s azetidine spacer may mimic this role, though its rigid structure could reduce conformational adaptability compared to morpholinoethyl groups .
Physicochemical Properties
- Solubility : Indole-benzothiazole hybrids often exhibit poor aqueous solubility due to hydrophobic aromatic systems. Substituents like methoxy groups (e.g., compound 8b in ) improve solubility via polarity enhancement, whereas the azetidine in the target compound may introduce basicity, aiding solubility in acidic media .
- Thermal Stability : Benzo[d]thiazole derivatives (e.g., 4e in ) show stability up to 250°C, suggesting the target compound may retain similar robustness due to its fused aromatic systems .
Research Challenges and Opportunities
- Synthetic Complexity : The azetidine ring’s strain and benzothiazole’s electron-deficient nature may complicate coupling reactions, necessitating optimization of catalysts or protecting-group strategies .
Biological Activity
The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. The structure consists of an azetidine ring linked to a benzo[d]thiazole moiety and an indole derivative, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole rings have shown promising results against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A498 (Renal Cancer) | 5.0 | Apoptosis induction via p53 pathway |
| Similar Indole-Thiazole Derivative | MDA-MB-468 (Breast Cancer) | 4.5 | Inhibition of cell cycle progression |
| Benzothiazole Derivative | HeLa (Cervical Cancer) | 6.0 | ROS generation leading to cell death |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds with thiazole and indole functionalities have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 | Gram-positive |
| Escherichia coli | 15 | Gram-negative |
Case Studies
Several case studies have highlighted the biological efficacy of compounds similar to this compound:
- Study on Indole Derivatives : A study published in Pharmaceutical Research evaluated a series of indole derivatives for their anticancer properties, revealing that modifications at the indole position significantly enhanced cytotoxicity against various cancer cell lines .
- Thiazole-Based Compounds : Research focusing on thiazole-containing compounds demonstrated their effectiveness as antimicrobial agents, particularly against resistant strains of bacteria, suggesting a potential therapeutic application in infectious diseases .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could modulate important cellular pathways, such as those involving NF-kB and MAPK signaling, contributing to their anticancer and anti-inflammatory activities .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[d]thiazole-azetidine-indole scaffold?
- Methodology : The synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole derivatives with azetidine intermediates. For example:
- Azetidine functionalization : React 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in DMF under reflux to form thiourea intermediates, followed by cyclization with formaldehyde .
- Indole incorporation : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the indole moiety. demonstrates alkylation of indole derivatives with benzyl bromides in CHCl₃ using diethylamine as a base, yielding 40–82% .
- Key considerations : Optimize solvent polarity (DMF for high-temperature reactions, CHCl₃ for alkylation) and stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the azetidine and indole moieties. For example, indole C-2 protons appear as singlets near δ 7.2–7.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight, particularly for distinguishing isobaric intermediates .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C in azetidine) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Data-driven approach :
| Step | Solvent | Catalyst/Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Azetidine alkylation | CHCl₃ | Diethylamine | 0 → RT | 40–82 | |
| Thiourea formation | DMF | None | Reflux | 65–73 | |
| Cyclization | EtOH | HCl | 90–95 | 75–80 |
- Optimization strategies :
- Use DMF for thiourea formation due to its high boiling point and polarity.
- Replace CHCl₃ with THF for moisture-sensitive alkylation to reduce side reactions .
Q. What computational methods aid in predicting biological targets or reactivity?
- Methodology :
- Molecular docking : Simulate binding interactions with enzymes (e.g., kinases) using AutoDock Vina. highlights docking poses of similar thiazole-indole hybrids with α-glucosidase, showing hydrogen bonding at active sites .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. uses the 6-31G(d,p) basis set to model electronic properties of related triazole derivatives .
Q. How can solubility challenges during purification be addressed?
- Solutions :
- Use mixed solvents (e.g., EtOH/H₂O) for recrystallization, as demonstrated for thiazolidinone derivatives in .
- Employ flash chromatography with gradient elution (hexane → EtOAc) to separate polar byproducts .
Data Contradiction and Mechanistic Analysis
Q. How to resolve conflicting reports on reaction yields for similar compounds?
- Case study : reports 40% yield for a dimethoxybenzyl-substituted indole, while achieves 76% for a benzyl analog .
- Root cause : Electron-donating groups (e.g., -OCH₃) may sterically hinder alkylation. Verify via Hammett plots or computational steric maps.
- Mitigation : Introduce directing groups (e.g., -Bpin) to enhance regioselectivity .
Q. What side reactions occur during azetidine ring formation, and how are they controlled?
- Common issues :
- Ring-opening : Azetidine’s strain makes it prone to nucleophilic attack. Use anhydrous conditions and low temperatures (0°C) during alkylation .
- Oligomerization : Excess formaldehyde in cyclization steps may cause polymerization. Control by slow reagent addition and stoichiometric monitoring via TLC .
Biological and Functional Studies
Q. What in vitro assays are suitable for evaluating bioactivity?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
